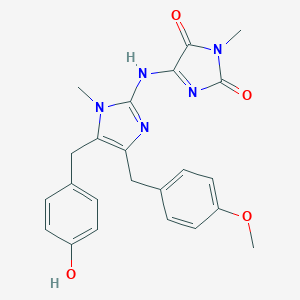

Naamidine A

Description

Significance of Marine Organisms as Sources of Bioactive Compounds

Marine organisms constitute a substantial portion of global biodiversity and inhabit environments characterized by varying degrees of salinity, temperature, and light. frontiersin.orgresearchgate.net This has driven the evolution of unique metabolic pathways, resulting in the production of specialized and potent bioactive chemicals not commonly found in terrestrial organisms. frontiersin.orgresearchgate.net The exploration of marine bio-resources has yielded numerous compounds with significant contributions to contemporary medicine, with ongoing research focused on discovering and synthesizing marine compounds for various biotechnological applications. frontiersin.orgnih.gov Marine natural products (MNPs) have demonstrated a wide range of pharmaceutically significant bioactivities, including antibiotic, antiviral, anticancer, and anti-inflammatory properties. nih.gov Sponges, algae, corals, mollusks, tunicates, coelenterates, crustaceans, and marine microorganisms such as bacteria and fungi are all recognized as valuable sources of these compounds. frontiersin.orgnih.govmjpms.in

Overview of Imidazole (B134444) Alkaloids from Marine Sponges

Marine sponges are well-established as rich sources of diverse and complex natural products, including a variety of alkaloids. longdom.orgnih.govnih.gov Imidazole alkaloids, characterized by the presence of an imidazole heterocycle, represent a significant class of these sponge-derived compounds. longdom.orgfrontiersin.orgmdpi.com These alkaloids often feature unique structural frameworks and have garnered particular interest due to their diverse biological activities, such as insecticidal, antibacterial, and cytotoxic properties. longdom.orgfrontiersin.org Marine imidazole alkaloids have been reported from various sponge genera, including Leucetta, Clathrina, Leucosolenia, and Hyrtios. longdom.org Their biological activities include cytotoxic, antimicrobial, antifungal, and antitumor effects, as well as activity against specific biological targets like leukotriene B4 receptors and epidermal growth factor (EGF) receptors. longdom.orgnih.gov

Historical Context of Naamidine A Discovery and Initial Characterization

This compound is a chemical compound belonging to the class of 2-amino imidazole alkaloids. google.com It was originally isolated from the calcareous sponge Leucetta chagosensis. google.com The specimens from which this compound was first collected were obtained from shallow reef sites located off Dravuni Island in the Fiji Island group. google.com The isolation process involved techniques such as solvent partition and countercurrent chromatography, with final purification achieved through High-Performance Liquid Chromatography (HPLC). google.com The chemical structure of this compound was primarily determined through the analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) data, as well as mass and Infrared (IR) spectra. google.com this compound was initially characterized for its potential as an antitumor agent. google.com Preliminary studies indicated that this compound was particularly effective in inhibiting the proliferation of cancer cells that are dependent on Epidermal Growth Factor (EGF) for their growth. google.com It was also noted to exhibit relatively low general in vitro cytotoxicity. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

110189-06-5 |

|---|---|

Molecular Formula |

C23H23N5O4 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |

InChI Key |

REQFUGYVPAQCTH-UHFFFAOYSA-N |

SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Isomeric SMILES |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Canonical SMILES |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Synonyms |

naamidine A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Naamidine a

Discovery and Source Organisms

Naamidine A has been isolated from calcareous sponges of the genus Leucetta, found in different marine environments.

The initial discovery and isolation of this compound were reported from the marine sponge Leucetta chagosensis, collected from the Red Sea. nih.gov This initial work laid the foundation for further investigation into this class of compounds.

Subsequent to its initial discovery, this compound was also isolated from a species of Leucetta sponge collected from the shallow reefs of Dravuni Island in Fiji. hyphadiscovery.comslideshare.net This finding demonstrated that this compound is not limited to a single geographical location.

Isolation Methodologies

The isolation of this compound from its natural sources involves a series of extraction and purification steps to separate it from other metabolites.

For the isolation from the Fijian Leucetta sp., a multi-step extraction process was employed. The sponge material was first extracted with a mixture of methanol (B129727), chloroform (B151607), and water. The resulting chloroform layer, containing a mixture of compounds, was then subjected to solvent partitioning. hyphadiscovery.com This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Following solvent partitioning, countercurrent chromatography was utilized for further separation. This method involves partitioning the components of a mixture between a stationary liquid phase and a mobile liquid phase, allowing for the separation of compounds with similar polarities. hyphadiscovery.com In the case of this compound, a stepped gradient of hexane-chloroform and chloroform-methanol solvent mixtures was used. hyphadiscovery.com

The final purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC). hyphadiscovery.com The fraction containing this compound obtained from countercurrent chromatography was further purified by isopropy-lamino high-pressure liquid chromatography. An eluent system of 95% chloroform and 5% methanol was used to yield the pure compound. hyphadiscovery.com HPLC is a powerful technique that allows for high-resolution separation and is crucial for obtaining highly pure samples of natural products for structural analysis and biological testing.

Initial Structural Characterization

The determination of the chemical structure of this compound was accomplished through the use of various spectroscopic methods. nih.govhyphadiscovery.com The primary techniques employed were:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the carbon-hydrogen framework of the molecule. hyphadiscovery.com These techniques provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of this compound and to gain insights into its elemental composition. hyphadiscovery.com

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the this compound molecule. hyphadiscovery.com

Related Naamidine-Type Alkaloids from Marine Sources

The discovery of this compound spurred further investigation into the chemical constituents of marine sponges, leading to the isolation of a variety of related naamidine-type alkaloids. These compounds share a core 2-aminoimidazole structure but feature different substitutions, resulting in a diverse family of natural products. These alkaloids have been primarily isolated from sponges of the Leucetta and Amphimedon genera. nih.govnih.govnih.govnih.gov

The following table provides an overview of some of the related naamidine-type alkaloids and their marine sources:

| Alkaloid Name | Marine Source |

| Naamidine G | Leucetta sp. |

| Naamidine H | Leucetta chagosensis |

| Zamamidine A | Amphimedon sp. |

| Zamamidine D | Amphimedon sp. |

| Kealiinine B | Leucetta chagosensis |

| Kealiinine C | Leucetta chagosensis |

| Data sourced from various scientific publications. nih.govnih.govnih.govnih.gov |

The isolation and structural elucidation of these related alkaloids generally follow similar methodologies to those used for this compound, heavily relying on chromatographic separation techniques and spectroscopic analysis. For instance, the structures of Zamamidine A and D were determined through extensive spectroscopic data analysis. nih.govnih.gov Similarly, the structures of Kealiinine B and C were confirmed through synthesis and comparison of their spectroscopic data with the natural products. nih.gov

The continued exploration of marine organisms for these types of compounds highlights the vast chemical diversity of the marine environment and its potential as a source of novel molecular structures.

Synthetic Approaches to Naamidine a and Analogues

Total Synthesis Strategies

Total synthesis efforts have aimed to construct the complete naamidine A molecule from simpler, readily available starting materials. These strategies have evolved over time, with newer methods focusing on improved efficiency and the ability to generate analogues.

Early Synthetic Routes and Methodological Developments

The first total synthesis of this compound and its precursor naamine (B1248366) A was reported by Ohta and co-workers in 2000. acs.orgmdpi.com This early route involved the use of a partially functionalized imidazole (B134444) ring as a starting material. The synthesis proceeded through a series of sequential lithiation and alkylation steps to introduce substituents at the 5- and 4-positions of the imidazole core. acs.orgresearchgate.net This approach required multiple protection and deprotection steps to achieve the desired intermediate. acs.org Further steps were necessary to modify functional groups and complete the synthesis. acs.org While pioneering, this initial route was characterized by being low yielding and involving harsh reaction conditions, making it less suitable for the efficient preparation of analogues for structure-activity relationship (SAR) studies. mdpi.com

Concise Total Synthesis Approaches

Key Methodologies in Core Structure Formation (e.g., 2-aminoimidazole core condensation via α-aminoketone and cyanamide)

A key methodology employed in several concise syntheses involves the formation of the 2-aminoimidazole core through the condensation of an appropriate α-aminoketone with cyanamide (B42294). researchgate.netnih.govacs.orgfigshare.com This strategy provides a more direct and efficient way to construct the central heterocyclic scaffold of this compound compared to the sequential functionalization of a pre-formed imidazole ring used in earlier routes. For instance, one synthesis initiated with a selective N-methylation of a protected amino acid, which was then converted to an α-aminoketone intermediate. researchgate.net This intermediate subsequently underwent cyclization with cyanamide to form the 2-aminoimidazole core. mdpi.comresearchgate.net

Another concise synthesis utilized a similar strategy, preparing aminoketones that were then cyclized with cyanamide to yield key 2-aminoimidazole intermediates. mdpi.com This intermediate was subsequently elaborated to afford this compound. mdpi.com

Advantages in Brevity and Synthetic Ease

Concise total synthesis approaches offer significant advantages in terms of brevity and synthetic ease. By reducing the number of steps and optimizing reaction conditions, these routes are more efficient and less labor-intensive than earlier methods. acs.orgnih.govacs.org The condensation of α-aminoketones with cyanamide, for example, provides a more convergent approach to the 2-aminoimidazole core, streamlining the synthesis. researchgate.netnih.govacs.orgfigshare.com The improved synthetic ease facilitates the preparation of larger quantities of this compound for biological evaluation and allows for the more facile synthesis of a diverse set of analogues for medicinal chemistry programs. acs.orgacs.org

Alternative Synthetic Pathways (e.g., Regioselective Hydroamination of Monoprotected Propargylguanidine)

Beyond the condensation of α-aminoketones with cyanamide, alternative strategies have been explored for the synthesis of this compound and its core structure. One notable approach involves the regioselective hydroamination of a monoprotected propargylguanidine. nih.govnih.govfigshare.comresearchgate.netacs.org This methodology allows for the delivery of N3-protected cyclic ene-guanidines, which can then be transformed into the 2-aminoimidazole nucleus. nih.govnih.govfigshare.comacs.org This strategy offers a way to selectively access N2-acyl analogues, avoiding issues with regioselectivity encountered when acylating free 2-aminoimidazoles, which often yield mixtures of N2- and N2,N2-diacylated products. acs.orgnih.govnih.govfigshare.comacs.org The effectiveness of this hydroamination approach has been demonstrated in the gram-scale synthesis of this compound. acs.orgnih.gov

Synthetic Access to this compound Analogues

Developing effective synthetic strategies for this compound analogues requires overcoming the complexities of the 2-aminoimidazole scaffold and enabling diverse functionalization. Recent efforts have focused on developing versatile and scalable routes that allow for the introduction of various substituents to explore their impact on biological activity.

One key approach has involved the regioselective construction of cyclic ene-guanidines, which serve as important intermediates. fishersci.dknih.govfishersci.pt This strategy has been successfully applied in the synthesis of this compound and related analogues. fishersci.dknih.govfishersci.pt Another synthetic route involves the condensation of appropriate α-aminoketones with cyanamide to form the 2-aminoimidazole core, a method highlighted for its brevity and flexibility in analogue preparation. epa.govnih.gov

The synthesis of this compound analogues with a 1,3,5-triazine (B166579) core has also been explored, starting from 5-amino-3-methylimidazolidine-2,4-dione and reacting it with cyanuric chloride and substituted phenols or anilines. uni.lu This demonstrates that diversification can involve modifications to the central heterocyclic scaffold itself.

Strategies for Diversification and Derivatization

Diversification and derivatization strategies for this compound analogues aim to modify different parts of the molecule to probe SARs. These strategies often involve functionalizing the 2-aminoimidazole core and the attached side chains.

One strategy involves modifying the aromatic substituents. Studies have shown that the positions and numbers of methoxy (B1213986) and hydroxyl groups on the aromatic ring can be critical for maintaining biological activity. fishersci.ca This suggests that systematic variation of these groups is a viable diversification approach.

Another strategy explores modifications to the heterocyclic core. Replacement of the imidazole core with other heterocycles, such as thiazole (B1198619), has been investigated, showing only a minor effect on potency in some cases. wikipedia.org This indicates that the imidazole core can be replaced while retaining some activity, opening avenues for exploring different heterocyclic scaffolds. Analogues with a 1,3,5-triazine core have also been synthesized. uni.lu

Furthermore, diversification can be achieved through the introduction of different functional groups onto the amino group of the 2-aminoimidazole core, particularly through acylation. fishersci.dknih.govfishersci.pt The ability to selectively introduce acyl groups at the N2 position is a significant strategy for generating diverse analogues. fishersci.dknih.govfishersci.ptwikipedia.orgsigmaaldrich.com

Challenges and Solutions in Selective Functionalization (e.g., N2-Acylation)

Selective functionalization of the 2-aminoimidazole core, particularly N2-acylation, presents significant synthetic challenges. The presence of multiple nitrogen atoms with varying reactivity can lead to the formation of mixtures of mono- and diacylated products, making it difficult to obtain the desired selectively functionalized analogues in high yields. fishersci.dknih.govfishersci.ptwikipedia.orgsigmaaldrich.com

Early attempts at acylation of free 2-aminoimidazoles often resulted in unfavorable mixtures of mono-acylated and diacylated N2 products, regardless of reaction conditions like temperature or the amount of acyl chloride used. fishersci.dk Achieving monoacylation often required forcing conditions or extra protecting group manipulations, yielding products in low to moderate yields. fishersci.dk

A key solution to the challenge of selective N2-acylation has been the development of synthetic routes that exploit the confined N2-imino tautomer of a protected intermediate. fishersci.dknih.govfishersci.ptwikipedia.orgsigmaaldrich.com By carefully designing the synthetic sequence and protecting groups, researchers have been able to bias the acylation towards the N2 position, minimizing the formation of undesired diacylated derivatives. fishersci.dknih.govfishersci.ptwikipedia.orgsigmaaldrich.com

One successful approach involves the regioselective hydroamination of monoprotected propargylguanidines to deliver N3-protected cyclic ene-guanidines. fishersci.dknih.govfishersci.pt This strategy allows for the preparation of N2-acyl analogues without the troublesome acylation of the free 2-aminoimidazoles. fishersci.dknih.govfishersci.ptwikipedia.orgsigmaaldrich.com Acylation of the N2-imino tautomer of these protected intermediates proceeds selectively, and subsequent deprotection and isomerization yield the desired mono-N2-acyl-2-aminoimidazoles. fishersci.dknih.govfishersci.pt This methodology has proven effective for preparing a range of N2-acyl-2-aminoimidazole analogues, highlighting the importance of strategic protection and intermediate design in achieving selective functionalization. fishersci.dknih.govfishersci.pt

Biological Activities and Pharmacological Investigations of Naamidine a

Antimitotic and Apoptotic Mechanisms in Cellular Models

Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has been identified as a potent inhibitor of cellular proliferation, particularly in pathways driven by the epidermal growth factor (EGF) receptor. nih.govnih.gov Research has demonstrated its ability to interfere with fundamental cellular processes, leading to the suppression of tumor cell growth through antimitotic and pro-apoptotic activities. nih.gov

One of the primary biological activities of this compound is its potent inhibition of DNA synthesis stimulated by the epidermal growth factor. nih.gov It functions as an antagonist of the EGF receptor, effectively disrupting the downstream signaling cascade that leads to cell division. nih.gov In studies using A-431 human epidermoid carcinoma cells, a cell line known for its high expression of EGF receptors, this compound demonstrated a significant antimitogenic effect. nih.gov It was shown to completely inhibit DNA synthesis at a concentration of 0.78 µM after a 30-hour treatment period. nih.gov This inhibitory action on the EGF-mediated mitogenic response underscores its potential as a targeted antitumor agent. nih.gov

| Cell Line | Compound | Concentration | Effect | Source |

|---|---|---|---|---|

| A-431 | This compound | 0.78 µM | Complete inhibition of DNA synthesis after 30h | nih.gov |

Beyond its inhibition of DNA synthesis, this compound exerts a direct influence on the cell cycle, inducing an arrest in the G1 phase. nih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. The G1 phase is a critical checkpoint where the cell prepares for DNA replication. nih.gov By halting progression at this stage, this compound prevents cells from entering the S phase (synthesis phase), where DNA is replicated, thereby blocking proliferation. nih.gov

In A-431 cells, treatment with this compound at a concentration of 1.56 µM resulted in a discernible G1 phase arrest. nih.gov This effect is linked to its impact on the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates cell cycle progression. nih.gov Studies have indicated that even in cells that remain viable after treatment, this compound's effect on cell cycle progression is evident. nih.gov

| Cell Line | Compound | Concentration | Effect | Source |

|---|---|---|---|---|

| A-431 | This compound | 1.56 µM | Induction of G1 phase cell cycle arrest | nih.gov |

This compound is a potent inducer of apoptosis, or programmed cell death, in tumor cells. nih.govnih.gov Apoptosis is a crucial physiological process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov The pro-apoptotic activity of this compound has been characterized by several key indicators of this cell death pathway, including annexin (B1180172) V staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane—an early sign of apoptosis. nih.gov

A pivotal event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Mitochondria play a central role in regulating cell death by housing pro-apoptotic factors. nih.gov The loss of ΔΨm is a key step that leads to the release of these factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govcornell.edu Research has shown that this compound treatment leads to a significant disruption of the mitochondrial membrane potential in tumor cells, indicating that its apoptotic mechanism involves the direct action on mitochondria and the initiation of the intrinsic apoptotic pathway. nih.gov

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. abeomics.comnih.gov These enzymes exist as inactive precursors (pro-caspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. abeomics.com Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn activate effector caspases, like caspase-3, which carry out the dismantling of the cell. nih.gov

Studies on this compound have demonstrated its ability to trigger this cascade. nih.gov In A431 cells treated with 30 µM of this compound, the cleavage and subsequent activation of caspases 3, 8, and 9 were observed. nih.gov The activation of caspase-9 is typically associated with the mitochondrial (intrinsic) pathway, initiated by the release of cytochrome c, while caspase-8 activation is a hallmark of the death receptor (extrinsic) pathway. cornell.edunih.gov The activation of both initiator caspases suggests that this compound may engage multiple pathways to induce apoptosis. nih.gov

| Cell Line | Compound | Concentration | Effect | Source |

|---|---|---|---|---|

| A-431 | This compound | 30 µM | Cleavage and activation of caspases 3, 8, and 9 | nih.gov |

Crucially, the cell death induced by this compound has been shown to be caspase-dependent. nih.govnih.gov This was confirmed in experiments where the use of caspase inhibitors mitigated the cell death effects of the compound. This finding solidifies the role of apoptosis as a primary mechanism of action for this compound's antitumor activity. nih.gov The activation of caspase-3, a key executioner caspase, was also observed in in vivo tumor xenograft models treated with this compound, further suggesting that apoptosis is integral to its antitumorigenic effects in a living organism. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Independence from ERK1/2 and p53 in Apoptotic Pathway

The pro-apoptotic activity of this compound occurs through a mechanism that is notably independent of two key signaling proteins typically involved in cell fate decisions: the extracellular signal-regulated kinases (ERK1/2) and the tumor suppressor protein p53. acs.orgmdpi.com Research has demonstrated that while this compound is a known modulator of the ERK pathway, its ability to induce apoptosis is not contingent on this activity. nih.gov

In studies using the MEK inhibitor U0126 to completely block the activation of ERK1/2, this compound treatment still resulted in a significant increase in cell death. acs.org This finding decouples the compound's pro-apoptotic function from its effects on the MAPK/ERK cascade. acs.orgnih.gov

Furthermore, the apoptotic pathway initiated by this compound does not require functional p53. acs.orgmdpi.com This is a significant finding, as many chemotherapeutic agents rely on a functional p53 to trigger apoptosis. The ability of this compound to function in cells lacking active p53 suggests it could be beneficial in treating tumors with p53 mutations, which are common in various cancers and often contribute to therapeutic resistance. acs.org

Table 1: Effect of MEK Inhibition on this compound-Induced Apoptosis

| Treatment Group | Pathway Inhibited | Outcome on Apoptosis | Reference |

|---|---|---|---|

| This compound + U0126 | MEK/ERK Pathway | Apoptosis proceeds; cell death is not blocked. | acs.org |

| Conclusion | This compound-induced apoptosis is independent of ERK1/2 activation. |

Molecular Targets and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

This compound has been identified as a potent antagonist of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. acs.orgmdpi.comnih.gov Originally isolated through bioassay-guided fractionation of extracts from the Leucetta sp. sponge, it demonstrated a marked ability to inhibit EGF-dependent DNA synthesis and cell proliferation. acs.orggoogle.com The EGFR pathway is a critical regulator of cell growth and division, and its overexpression or mutation is a known driver in the development of several human tumors. acs.org By interfering with this pathway, this compound exerts a significant antiproliferative effect on cancer cells that rely on EGF for growth. acs.orgnih.gov

Independence from Direct EGF-EGFR Binding Inhibition

The mechanism by which this compound antagonizes the EGFR pathway is distinct from that of many conventional EGFR inhibitors. Preliminary mechanism-of-action studies have conclusively shown that this compound does not directly compete with Epidermal Growth Factor (EGF) for binding to its receptor. acs.orgnih.gov Even at high concentrations, the compound fails to inhibit the binding of labeled EGF to the EGFR on A431 human squamous cell carcinoma cells. acs.orggoogle.com This indicates that this compound's point of intervention is not at the extracellular ligand-binding domain. Instead, it is suggested that the compound inhibits EGF-mediated cellular responses, such as DNA synthesis, by acting at a point downstream from the initial ligand-receptor binding event. acs.org

Specificity for EGF-Mediated Mitogenic Response over Insulin-Mediated Response

A key characteristic of this compound's activity is its specificity. The compound is significantly more potent at inhibiting the mitogenic (cell division-stimulating) response mediated by EGF compared to that mediated by insulin (B600854). acs.orgmdpi.comnih.gov In comparative assays measuring the incorporation of [³H]-thymidine as an indicator of DNA synthesis, this compound demonstrated a much lower IC₅₀ value for the inhibition of EGF-stimulated growth than for insulin-stimulated growth. acs.orggoogle.com One study quantified this selectivity, finding this compound to be approximately 22 times more selective for the EGF pathway over the insulin pathway. google.com This specificity suggests that its molecular target is a component unique to or predominantly utilized by the EGFR signaling cascade, rather than a general component of mitogenic signaling. acs.orgnih.govgoogle.com

Table 2: Mitogenic Inhibition Specificity of this compound

| Mitogen | IC₅₀ (this compound) | Specificity Ratio (IC₅₀ Insulin / IC₅₀ EGF) | Reference |

|---|---|---|---|

| EGF | 4.8 µg/ml | 22 | google.com |

| Insulin | 105.6 µg/ml | google.com | |

| Conclusion | This compound is highly selective for inhibiting the EGF-mediated mitogenic pathway. |

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

While this compound inhibits the ultimate mitogenic output of the EGFR pathway, its interaction with the downstream MAPK/ERK cascade is complex. Rather than inhibiting this cascade, studies indicate that this compound directly or indirectly promotes the activation of ERK1 and ERK2. nih.gov This suggests that the antitumor activity of this compound may arise from its ability to induce a G1 cell cycle arrest. At a molecular level, this compound promotes the activation of the MAPK/ERK pathway, possibly through a direct mechanism. nih.gov

Induction of Robust and Sustained ERK1/ERK2 Signal

The activation of ERK1/2 by this compound is characterized as both robust and sustained. nih.gov Western blot analyses show that in serum-starved A431 cells, this compound induces the phosphorylation (activation) of ERK1/2 within five minutes of treatment. nih.gov This activation does not diminish quickly; instead, the signal steadily increases over a two-hour period. nih.gov This sustained signaling contrasts with the transient ERK activation typically associated with proliferation. It is hypothesized that this robust and prolonged ERK signal may contribute to the G1 cell cycle arrest observed in tumor cells treated with this compound, representing a key aspect of its antiproliferative mechanism. nih.gov

Intensification of ERK1/ERK2 Phosphotransferase Activity

This compound has been identified as a significant modulator of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases, ERK1 and ERK2. nih.gov Research demonstrates that this compound acts as a potent inducer of the phosphotransferase activity of these enzymes. nih.gov In studies using A-431 human epidermoid carcinoma cells, treatment with this compound at concentrations ranging from 0.78 to 3.13 µM resulted in pronounced changes in the phosphorylation states of ERK1/ERK2, leading to a sustained and robust activation of the ERK signal. nih.gov

This intensified ERK signaling cascade initiated by this compound culminates in cell cycle arrest at the G1 phase. nih.gov Notably, this mechanism of action was found to be independent of the epidermal growth factor (EGF) binding to its receptor (EGFR). nih.gov this compound was the first small molecule reported to elicit this specific effect on ERK kinases, thereby inducing a G1 cell cycle arrest. nih.gov

Table 1: Effect of this compound on ERK1/ERK2 Activity and Cell Cycle

| Cell Line | Concentration (µM) | Key Findings | Reference |

|---|---|---|---|

| A-431 | 0.78 - 3.13 | Strong induction of ERK1/ERK2 phosphotransferase activity | nih.gov |

| A-431 | 1.56 | Arrest of cells in the G1 phase of the cell cycle | nih.gov |

Investigation of Other Kinase Interactions (e.g., c-src tyrosine kinase)

To better understand the specificity of this compound's interaction with cellular kinases, its effect on other key enzymes has been investigated. Preliminary mechanistic studies were conducted to assess its impact on the catalytic activity of purified c-src tyrosine kinase, a non-receptor tyrosine kinase involved in cell growth and differentiation. nih.gov The results from these evaluations indicated that this compound does not affect the catalytic activity of c-src tyrosine kinase. nih.gov This finding suggests a degree of selectivity in this compound's molecular targets within the complex network of cellular kinases. nih.gov

Metal Ion Homeostasis Modulation (Inspired Analogue Studies: Zinaamidole A)

While this compound itself is known to interact with the MAPK pathway, research into its structural analogues has revealed a distinct and significant mechanism of action related to metal ion homeostasis. nih.gov An inspired analogue, Zinaamidole A, was developed to explore activities decoupled from the ERK activation characteristic of this compound. nih.gov Studies on Zinaamidole A have demonstrated that the N2-acyl-2-aminoimidazole core is a powerful chemotype for modulating cellular metal ion levels, particularly zinc. nih.govnih.gov Zinaamidole A functions as a zinc ionophore, selectively inducing cell death in cancer cells by disrupting zinc homeostasis. nih.govacs.org In contrast, studies on this compound's antifungal properties suggest it acts as a zinc chelator, where its activity is reduced by the addition of exogenous zinc. nih.govresearchgate.net

Induction of Cellular Zinc Uptake in Transformed Cells

Zinaamidole A has been shown to selectively target transformed cells by inducing the uptake of cellular zinc. nih.govnih.gov This activity was observed across various cancer models, including metastatic, patient-derived breast cancer cells and established human breast cancer cell lines. nih.govnih.gov Unlike normal, untransformed cells, malignant cells exhibit a differential handling of zinc, and Zinaamidole A exploits this by delivering superstoichiometric amounts of zinc specifically into these transformed cells. nih.gov This targeted influx of zinc leads to cytostatic and cytotoxic effects through a nonapoptotic pathway. nih.gov The cancer-selective nature of Zinaamidole A-induced zinc dyshomeostasis is markedly more pronounced than that of other known zinc-interacting compounds. nih.govacs.org

Interaction with Zinc through the N2-Acyl-2-aminoimidazole Core

The molecular basis for the zinc-modulating activity of Zinaamidole A lies in its chemical structure. nih.gov Structural analysis has confirmed that the compound interacts directly with zinc ions through its N2-acyl-2-aminoimidazole core. nih.govnih.govacs.org This specific chemical moiety is responsible for the ionophoretic activity, enabling the transport of zinc across cellular membranes and leading to its accumulation within cancer cells. nih.gov This core structure represents a key pharmacophore for the development of agents that can induce cell death in cancer by disrupting zinc homeostasis. nih.govacs.org

Potentiation of Cell Death by Zinc Supplementation

The cancer-specific cell death mechanism of Zinaamidole A is significantly enhanced when combined with zinc supplementation. nih.govnih.gov Co-treatment of cancer cells with Zinaamidole A and zinc sulfate (B86663) (ZnSO4) strongly potentiated the cytotoxic effects. nih.govacs.org This potentiation was specific to zinc, as similar effects were not observed with other transition metals. nih.govacs.org The excess intracellular zinc, shuttled by Zinaamidole A, accumulates in lysosomes, leading to lysosomal membrane permeabilization and the subsequent release of cathepsins into the cytoplasm, ultimately triggering cell death. nih.gov

Table 2: Activity of this compound Analogue, Zinaamidole A

| Compound | Mechanism of Action | Target Cells | Key Structural Feature | Effect of Zinc Supplementation | Reference |

|---|

Preclinical in vivo Efficacy Studies

The antitumor potential of this compound has been evaluated in preclinical in vivo models. In an A431 xenograft tumor model using athymic mice, this compound demonstrated significant antitumor activity. nih.gov The compound exhibited a tumor growth inhibition of at least 85% at its maximal tolerated dose. nih.gov

Furthermore, the in vivo efficacy of this compound has been explored in the context of infectious diseases. In a mouse model of dermatomycosis caused by Trichophyton mentagrophytes, topical application of a 1% this compound cream almost completely eradicated the fungal burden on the skin. researchgate.netresearchgate.net This highlights its potential as a topical antifungal agent. researchgate.netnih.govnih.gov

The inspired analogue, Zinaamidole A, has also been assessed for its in vivo bioactivity. In a mouse model of breast cancer, treatment with Zinaamidole A led to improved survival outcomes for the tumor-bearing mice, supporting its cancer-selective mechanism of action observed in vitro. nih.govnih.govacs.org

Evaluation in Xenograft Tumor Models (e.g., A431 Squamous Cell Carcinoma in Athymic Mice)

This compound has demonstrated significant antitumor activity in preclinical in vivo studies. nih.gov Its efficacy was notably evaluated in a xenograft tumor model using A431 human epidermoid carcinoma cells implanted in athymic mice. nih.govxenograft.netaltogenlabs.com The A431 cell line is a standard model for epithelial cancers and is frequently used to test novel therapeutics, particularly those targeting the epidermal growth factor receptor (EGFR) pathway. xenograft.netnih.gov In this model, this compound exhibited potent tumor growth inhibition. nih.gov Studies reported that at its maximal tolerated dose, the compound achieved at least an 85% reduction in tumor growth, highlighting its potential as an in vivo active antitumor agent. nih.gov

Correlation of in vivo Antitumorigenic Activity with Apoptotic Mechanisms (e.g., Caspase 3 Activation)

The antitumor effects of this compound observed in vivo are directly linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Investigations have confirmed that under the same conditions where this compound inhibits the growth of tumor xenografts, it also triggers the activation of key apoptotic proteins within the tumor tissue. nih.gov A primary hallmark of apoptosis is the activation of a cascade of enzymes known as caspases. mdpi.comdovepress.com Specifically, the cleavage and activation of caspase 3, a major effector caspase, was observed in tumor cells from xenografts treated with this compound. nih.gov This finding suggests that the in vivo antitumorigenic activity of this compound is mediated, at least in part, through the induction of caspase-dependent apoptosis. nih.govnih.gov Further in vitro studies have shown that this compound-induced cell death is accompanied by the activation of caspases 3, 8, and 9, and disruption of the mitochondrial membrane potential, all characteristic features of the apoptotic process. nih.gov

Antifungal Research

Efficacy against Diverse Fungal Pathogens (e.g., Candida species, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton spp.)

This compound has been identified as a potent inhibitor of a wide range of clinically relevant fungal pathogens. asm.orgresearchgate.net Its broad-spectrum activity has been demonstrated against various yeasts and molds. asm.orgsemanticscholar.org Research has documented its efficacy against multiple species of the genus Candida, the opportunistic yeast Cryptococcus neoformans, and the mold Aspergillus fumigatus. asm.orgresearchgate.net Furthermore, this compound shows activity against dermatophytes, including species of Trichophyton, which are responsible for common skin and nail infections. nih.govnih.gov

Table 1: Antifungal Activity of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Type | Finding |

|---|---|---|

| Candida albicans | Yeast | Inhibited with a Minimal Inhibitory Concentration (MIC80) of 1.56 µM in RPMI medium. asm.orgnih.gov |

| Candida species | Yeast | Active against diverse yeasts of the genus. asm.org |

| Cryptococcus neoformans | Yeast | Growth inhibition observed. asm.orgpreprints.org |

| Aspergillus fumigatus | Mold | Growth inhibition observed. asm.org |

| Trichophyton indotiniae | Mold (Dermatophyte) | Active with MIC80 values between 12.5–25 µM. asm.orgnih.gov |

Proposed Mechanism: Zinc Chelation and its Reversal by Zinc Supplementation

The primary antifungal mechanism of this compound is believed to be its ability to chelate, or bind, zinc ions. asm.orgnih.gov This hypothesis is supported by the chemical properties of naamidines, which are known to form complexes with zinc. nih.govresearchgate.net The antifungal activity of this compound is highly dependent on the concentration of available zinc in the growth medium. nih.govresearchgate.net In nutrient-minimal media like RPMI, the compound is highly effective; however, its activity is abolished when the medium is supplemented with excess zinc. asm.orgnih.gov This rescue of fungal growth by the addition of zinc strongly indicates that this compound exerts its effect by sequestering this essential metal ion, thereby depriving the fungi of a critical cofactor required for numerous biological processes. nih.govresearchhub.com It is proposed that this compound may sequester zinc extracellularly or impair its function intracellularly. researchgate.net

Activity against Drug-Resistant Fungal Strains (e.g., Terbinafine-Resistant Trichophyton spp.)

A significant aspect of this compound's antifungal potential is its effectiveness against drug-resistant fungal strains. nih.govnih.gov This is particularly relevant in the context of emerging resistance to first-line treatments for dermatomycoses, such as terbinafine. aad.orgresearchgate.net Studies have specifically evaluated this compound against clinical isolates of Trichophyton indotiniae that are resistant to terbinafine. nih.gov The compound demonstrated consistent activity against both terbinafine-sensitive and terbinafine-resistant strains, with MIC80 values in the range of 12.5–25 µM. asm.orgnih.govresearchgate.net This suggests that this compound's mechanism of action, zinc chelation, is distinct from that of squalene (B77637) epoxidase inhibitors like terbinafine, allowing it to bypass existing resistance mechanisms. nih.govresearchgate.net

Table 2: Activity of this compound against Terbinafine-Resistant T. indotiniae

| T. indotiniae Isolate | Terbinafine Resistance Status | This compound MIC80 (µM) |

|---|---|---|

| CI 633 /P/23 | Sensitive | 12.5–25 |

| CI 18 | Resistant | 12.5–25 |

| CI V245-81 | Resistant | 12.5–25 |

Data sourced from studies performing dose-response assays in RPMI medium. nih.govresearchgate.netresearchgate.net

Ecological Hypothesis: Role as Zinc Siderophores

Based on its potent zinc-binding capabilities, it has been hypothesized that this compound may function as a zincophore or a type of siderophore for the marine sponge from which it is derived. nih.gov Siderophores are small molecules produced by organisms to scavenge for essential metal ions, most commonly iron, from the environment. researchhub.com The ability of this compound to effectively sequester zinc suggests it could play a similar role in the sponge's natural habitat, helping it to acquire this essential trace element from seawater where it may be limited. nih.govresearchhub.com This metal-chelating strategy, which proves effective as an antifungal mechanism, may have evolved as an ecological tool for nutrient acquisition. nih.gov

Antiviral Research

The antiviral properties of naamidines and related compounds have been a subject of scientific inquiry, revealing potential applications against both plant and human viruses. Research has explored their efficacy against economically significant plant pathogens and has begun to investigate the potential of related structures to inhibit key viral enzymes in human pathogens.

Research into the antiviral activities of marine natural products has identified naamidines and their derivatives as promising candidates for agricultural applications. Tobacco mosaic virus (TMV), a pathogen that affects a wide range of plants, was an early subject of this research.

In a study evaluating various synthesized naamidines and naamines, a benzyloxy naamine (B1248366) derivative demonstrated significant in vivo activity against the Tobacco Mosaic Virus. nih.gov The efficacy of this derivative was notably higher than that of ribavirin, a commercial plant virucide, across several metrics. nih.gov At a concentration of 500 μg/mL, the compound exhibited superior inactivation, curative, and protective activities, marking it as a promising new lead for the development of novel plant virucides. nih.gov

Table 1: In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV) at 500 μg/mL

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |

|---|---|---|---|

| Benzyloxy Naamine Derivative 15d | 46 | 49 | 41 |

| Ribavirin (Commercial Control) | 32 | 35 | 34 |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, playing a critical part in processing viral polyproteins to produce functional proteins required for replication. x-mol.comresearchgate.netnih.gov This role makes Mpro a significant and highly conserved target for the development of antiviral drugs. x-mol.comresearchgate.net Inhibition of SARS-CoV-2 Mpro is considered a promising therapeutic strategy for treating COVID-19. researchgate.net

While various alkaloids and other natural products have been investigated through computational and in vitro studies for their ability to inhibit this key enzyme, specific research directly linking this compound or its close derivatives to the inhibition of SARS-CoV-2 main protease has not been prominently featured in available scientific literature. nih.govnih.gov However, the broader class of alkaloids has been a source of molecules with potential Mpro inhibitory activity, suggesting that the unique 2-aminoimidazole scaffold of naamidines could warrant future investigation in this area. nih.govnih.gov

Anti-inflammatory Activity (Related Naamidine J Studies)

While direct anti-inflammatory studies on this compound are limited, extensive research on the related marine alkaloid, Naamidine J, has unveiled a potent anti-inflammatory mechanism with significant therapeutic potential. nih.govresearchgate.netnih.gov These investigations have identified a novel cellular target and pathway through which Naamidine J exerts its effects, particularly in the context of acute lung injury. nih.govacs.org

Acute lung injury is often characterized by severe inflammation driven by the over-activation of immune cells like macrophages. nih.govacs.org Reducing this inflammatory response is a key strategy for treatment. nih.gov Naamidine J was identified as a potent anti-inflammatory agent through a screening of a marine natural product library. nih.govnih.gov

In studies using RAW264.7 macrophage cells, Naamidine J demonstrated a significant, dose-dependent ability to reduce the secretion of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha) induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.gov This finding established its ability to directly modulate the inflammatory activity of macrophages. nih.gov

Building on the in vitro findings, the efficacy of Naamidine J was tested in animal models of acute lung injury. nih.gov Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are serious conditions involving excessive lung inflammation and damage. researchgate.netnih.gov In mouse models where acute lung injury was induced by LPS, treatment with Naamidine J provided significant protection. nih.gov The compound was shown to ameliorate the inflammatory response in the lungs, demonstrating its potential as a therapeutic agent for inflammatory lung conditions. nih.gov

A crucial part of the research on Naamidine J was identifying its direct molecular target to understand its mechanism of action. nih.gov Using a chemical proteomics approach, scientists identified Chromosome Segregation 1-Like (CSE1L) protein as the main cellular target of Naamidine J. nih.govresearchgate.netnih.gov

Further mechanistic studies revealed the precise nature of this interaction. Naamidine J binds directly to two specific amino acid residues on the CSE1L protein: His745 and Phe903. nih.govnih.govacs.org This binding event inhibits the function of CSE1L, which in turn blocks the nuclear translocation and subsequent transcriptional activity of a transcription factor known as SP1. nih.govacs.org By suppressing the activity of SP1, Naamidine J effectively downregulates the inflammatory response in macrophages. nih.gov This discovery not only elucidated the pathway for Naamidine J's anti-inflammatory effects but also identified CSE1L as a novel pharmacological target for treating acute lung injury and other inflammatory diseases. nih.govacs.org

Table 2: Mechanism of Anti-inflammatory Action of Naamidine J

| Step | Process | Target/Molecule | Outcome |

|---|---|---|---|

| 1 | Direct Binding | Naamidine J binds to CSE1L protein at His745 and Phe903 residues. | Inhibition of CSE1L function. |

| 2 | Inhibition of Translocation | The nuclear translocation of transcription factor SP1 is blocked. | SP1 cannot enter the nucleus to activate genes. |

| 3 | Suppression of Inflammation | Transcriptional activity of SP1 is suppressed. | Reduced production of pro-inflammatory mediators in macrophages. |

| 4 | Therapeutic Effect | Macrophage-mediated inflammation is suppressed. | Amelioration of acute lung injury. |

Mechanism of Action via SP1 Transcriptional Activity Inhibition

Based on a thorough review of the available scientific literature, there is currently no documented evidence to support a mechanism of action for this compound that involves the direct inhibition of Specificity Protein 1 (SP1) transcriptional activity.

Pharmacological studies on this compound have identified other primary mechanisms through which it exerts its biological effects. Notably, its antifungal activity is attributed to zinc chelation, while its antitumor properties are linked to the antagonism of the epidermal growth factor receptor (EGFR) signaling pathway and the induction of apoptosis. nih.govnih.govmdpi.com

It is important to distinguish this compound from a related compound, Naamidine J. Research on Naamidine J has demonstrated that it inhibits the nuclear translocation and transcriptional activity of SP1 by directly interacting with CSE1L (Chromosome Segregation 1-Like protein). nih.gov However, these findings are specific to Naamidine J and cannot be extrapolated to this compound without direct scientific evidence.

Further research would be necessary to determine if this compound has any effect, direct or indirect, on SP1 transcriptional activity. At present, this is not a recognized mechanism of action for this compound.

Structure Activity Relationship Sar Studies of Naamidine a and Its Analogues

Impact of Core Heterocycle Modifications (e.g., Imidazole (B134444) to Thiazole)

A fundamental component of the Naamidine A scaffold is the 2-aminoimidazole ring. SAR studies have explored the importance of this heterocyclic core by replacing it with other bioisosteric rings, such as thiazole (B1198619). Research involving the synthesis of a thiazole analogue of this compound and its evaluation for the ability to inhibit mitogenesis in BaF/ERX cells revealed that this modification had only a minor effect on the compound's potency. This suggests that while the imidazole ring is a key component, some flexibility in the core heterocyclic structure may be tolerated without a significant loss of this specific biological activity. The nitrogen and sulfur-containing thiazole ring is a common pharmacophore in many biologically active compounds, and its ability to mimic the imidazole core in this context opens avenues for the development of novel analogues with potentially altered physicochemical or pharmacokinetic properties.

Table 1: Effect of Core Heterocycle Modification on Mitogenesis Inhibition

| Compound | Core Heterocycle | Relative Potency |

| This compound | Imidazole | +++ |

| Thiazole Analogue | Thiazole | ++ |

(Note: Relative potency is a qualitative representation based on available literature.)

Significance of Substituents on Biological Potency (e.g., 4-methoxybenzyl substituent)

The substituents appended to the core structure of this compound play a critical role in modulating its biological activity. One of the key substituents is the 4-methoxybenzyl group. Interestingly, studies have shown that this particular substituent is not essential for the inhibition of mitogenesis in BaF/ERX cells. The removal or replacement of the 4-methoxybenzyl group did not lead to a significant loss of activity, indicating that other parts of the molecule are more critical for interaction with the biological target in this assay. This finding is significant as it simplifies the synthetic route for creating active analogues and allows for the introduction of other functionalities at this position to potentially enhance potency, selectivity, or other pharmacological properties. Further research is needed to create a comprehensive SAR map for various substituents at this and other positions.

Influence of Substituent Positions and Electronegativity on Biological Activity (e.g., for Antiviral Activity)

The biological activity of this compound analogues can be finely tuned by altering the position and electronic properties of substituents on the aromatic rings. This is particularly evident in studies investigating their antiviral activity. Research on a series of naamine (B1248366) and naamidine analogues has demonstrated that the positions and number of methoxy (B1213986) and hydroxyl groups on the aromatic ring are critical for their antiviral effects. This region of the molecule appears to be highly sensitive to changes in electronegativity. For instance, the specific arrangement and electron-donating or electron-withdrawing nature of these substituents can significantly impact the molecule's ability to interact with viral targets. This highlights the importance of electrostatic interactions in the binding process and suggests that careful modulation of the electronic landscape of the aromatic substituents is a key strategy for optimizing the antiviral potency of this compound derivatives.

Regioselective Acylation and its Effects on Biological Selectivity

The 2-aminoimidazole core of this compound possesses multiple nitrogen atoms that can potentially be acylated. The specific site of acylation can have a profound impact on the biological activity and selectivity of the resulting analogues. Controlling the regioselectivity of acylation has been a synthetic challenge, as reactions often yield a mixture of N2- and N2,N2-diacylated products. However, the development of synthetic methodologies that allow for regioselective hydroamination to form N3-protected cyclic ene-guanidines has enabled the selective preparation of N2-acyl analogues. This selective N2-acylation is crucial for systematically studying the influence of the acyl group on biological selectivity. By introducing various acyl groups specifically at the N2 position, it is possible to probe the steric and electronic requirements of the binding pocket of the biological target. This approach allows for the fine-tuning of the molecule's properties, potentially leading to analogues with improved selectivity for a particular therapeutic target over others, thereby reducing off-target effects.

Pharmacophore Elucidation

While a definitive and universally accepted pharmacophore model for this compound has not been explicitly published, the collective SAR data from various studies allow for the elucidation of key pharmacophoric features essential for its biological activity. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response.

Based on the available SAR studies, a putative pharmacophore for this compound and its analogues can be proposed to include:

A heterocyclic core: The 2-aminoimidazole or a bioisosteric equivalent like thiazole serves as a central scaffold. The nitrogen atoms within this ring are likely involved in crucial hydrogen bonding interactions with the target protein.

Hydrogen bond donors and acceptors: The amino group at the C2 position of the imidazole ring is a key hydrogen bond donor. The nitrogen atoms within the imidazole ring and the carbonyl groups in the hydantoin (B18101) moiety can act as hydrogen bond acceptors.

Aromatic/hydrophobic region: The benzyl (B1604629) group, even if the 4-methoxy substituent is not essential for all activities, provides a necessary hydrophobic interaction domain. The planarity and aromaticity of this feature are likely important for π-π stacking or hydrophobic interactions within the binding pocket.

Defined spatial arrangement: The relative orientation of these features is critical. The distance and angles between the heterocyclic core, the hydrogen bonding groups, and the hydrophobic region dictate the molecule's ability to fit into the binding site of its biological target.

Further computational modeling and the synthesis of a wider range of structurally diverse analogues are necessary to refine this pharmacophore model, which will be an invaluable tool for the virtual screening and rational design of new, more potent this compound-based therapeutic agents.

This compound, a marine alkaloid isolated from the sponge Leucetta chagosensis and a Fijian Leucetta species, has garnered scientific interest due to its potent biological activities, particularly its effects on cellular signaling pathways and potential therapeutic applications. Initial studies identified this compound as an inhibitor of epidermal growth factor (EGF)-stimulated DNA synthesis. Further research has sought to elucidate its precise mechanisms of action and explore the development of related compounds with enhanced properties.

Future Research Directions and Therapeutic Potential

Deeper Elucidation of Mechanism of Action and Associated Pathways

The exact mechanism by which Naamidine A exerts its biological effects remains an area of ongoing investigation. While early work indicated inhibition of EGF-mediated mitogenesis, studies have shown that this compound does not appear to directly inhibit the binding of EGF to its receptor. Instead, research suggests that this compound may interfere with downstream signaling events. It has been demonstrated that this compound can induce robust and sustained activation of the extracellular signal-regulated kinases ERK1 and ERK2, leading to cell cycle arrest in the G0-G1 phase in certain cancer cells. This sustained ERK activation appears to be independent of the MEK-ERK module and may involve targets distinct from this pathway. The induction of sustained MAPK activity by this compound has been linked to the expression of p21, subsequently inhibiting cyclin-dependent kinase activity and activating caspases 3, 8, and 9, ultimately promoting caspase-dependent apoptosis in tumor cells.

More recent research has explored this compound's potential as a zinc ionophore, suggesting its antifungal activity might stem from chelating extracellular zinc or impairing its intracellular functions. Supplementation of culture medium with excess zinc has been shown to abolish this compound's antifungal activity, supporting this hypothesis. The ability of naamidines to bind zinc ions in a 2:1 ratio (naamidine:Zn+2) has been highlighted in previous chemical studies. Further studies are warranted to fully define the mechanism of action, particularly the interplay between its effects on MAPK signaling, apoptosis induction, and potential metal ion modulation. Understanding the molecular binding of this compound to proteins like ERK1/2 could provide a foundation for developing new therapeutics targeting allosteric sites on kinases.

Development of Novel this compound-Inspired Chemotypes for Specific Therapeutic Applications

The unique structural features and biological activities of this compound have inspired the development of novel synthetic analogs and chemotypes with improved therapeutic potential. The N2-acyl-2-aminoimidazole core of this compound has been identified as a powerful scaffold for inducing cell death in cancer cells, potentially by disrupting zinc homeostasis. Zinaamidole A (ZNA), a this compound-inspired N2-acyl-2-aminoimidazole, has been developed and shown to act as a cancer-selective zinc ionophore.

Q & A

What are the primary synthetic strategies for Naamidine A, and what methodological challenges arise in scaling these processes?

This compound is synthesized via addition-hydrogenation-isomerization sequences , enabling regioselective construction of its 2-aminoimidazole core. Key challenges include:

- Transamination reaction inefficiency at larger scales due to competing side reactions .

- Limited yields in the final cyclization step under ambient conditions.

Methodological solutions involve optimizing solvent systems (e.g., THF/water mixtures) and catalytic hydrogenation parameters. Scalability issues require iterative design of experiments (DoE) to identify critical process variables .

How does this compound selectively inhibit EGFR-mediated proliferation, and what experimental approaches validate its specificity?

This compound shows 21-fold selectivity for EGF-mediated growth (IC₅₀ = 11.3 µM) over insulin-mediated pathways (IC₅₀ = 242 µM) in NIH3T3 cells . Validation methodologies include:

- Kinase activity assays to rule off-target effects on IGF-1R or PDGFR.

- Western blotting to confirm sustained ERK1/2 phosphorylation, linking selectivity to MAPK pathway activation .

- In vivo xenograft models (e.g., A431 tumors) demonstrating 87.4% growth inhibition at 25 mg/kg, with histopathology confirming EGFR-specific apoptosis .

What experimental frameworks are recommended to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cell lines)?

Discrepancies in IC₅₀ values may arise from cell-line-specific EGFR expression levels or assay conditions. Rigorous approaches include:

- Standardized cell culture protocols (e.g., serum starvation duration, passage number controls) .

- Comparative dose-response curves across multiple lines (e.g., A431 vs. MCF-7) with normalization to EGFR expression (via qPCR or flow cytometry).

- Multivariate statistical analysis (ANOVA with post-hoc tests) to isolate confounding variables .

How can researchers systematically investigate this compound’s induction of p21 expression and caspase activation?

Key methodologies to validate mechanistic claims:

- siRNA knockdown of p21 to assess its necessity for caspase 3/8/9 activation.

- Time-course experiments using RT-qPCR and immunoblotting to correlate p21 mRNA/protein levels with caspase cleavage .

- Flow cytometry to measure cell-cycle arrest (G1 phase) and Annexin V staining for apoptosis.

- Pharmacological inhibitors (e.g., U0126 for MEK/ERK) to test pathway dependency .

What structure-activity relationship (SAR) strategies optimize this compound’s bioactivity, and what computational tools support this?

SAR studies focus on:

- N2-acyl modifications to enhance EGFR binding affinity while reducing cytotoxicity .

- Substitutions at C4/C5 to improve metabolic stability.

Computational approaches include: - Molecular docking (AutoDock Vina) to predict interactions with EGFR’s ATP-binding pocket.

- MD simulations (GROMACS) to assess conformational stability of analogs .

What criteria should guide the design of in vivo studies to evaluate this compound’s therapeutic window?

- Dose-ranging pharmacokinetics to establish Cmax and AUC values correlating with efficacy/toxicity.

- Toxicology screens for off-target effects (e.g., liver enzymes, hematological parameters).

- Tumor volume vs. body weight loss as endpoints for therapeutic index calculation .

How should researchers address inconsistencies in this compound’s reported effects on ERK1/2 phosphorylation?

Contradictions may stem from cell-type-specific feedback mechanisms or assay timing. Solutions:

- Time-resolved phospho-proteomics to map ERK1/2 activation dynamics.

- Knockout models (e.g., ERK1/2-deficient cells) to confirm pathway specificity.

- Multi-laboratory reproducibility studies using standardized reagents .

What advanced analytical techniques are critical for characterizing this compound’s purity and stability in preclinical formulations?

- HPLC-MS/MS to quantify degradation products (e.g., oxidation at the imidazole ring).

- Accelerated stability testing (40°C/75% RH) with ICH guidelines for forced degradation .

- X-ray crystallography to resolve stereochemical ambiguities in synthetic batches .

How can researchers integrate this compound’s unique MAPK activation profile into broader drug combination strategies?

- Synergy screens (e.g., Chou-Talalay assay) with MEK inhibitors or immune checkpoint blockers.

- Transcriptomic profiling (RNA-seq) to identify compensatory pathways upon treatment.

- In vivo efficacy testing in PDX models with concurrent EGFR/MAPK pathway activation .

What ethical and methodological considerations apply when translating this compound’s preclinical findings to early-phase clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.